benzene-1,3-dicarboxylic acid
Overview
Description
Benzene-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Benzene(dicarboxylic acid-13C2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzene(dicarboxylic acid-13C2) can be synthesized through several methods. One common approach involves the oxidation of meta-xylene using a strong oxidizing agent such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzene(dicarboxylic acid-13C2) often involves the catalytic oxidation of meta-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzene(dicarboxylic acid-13C2) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1,3-Benzene(dicarboxylic acid-13C2) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials such as polyesters and resins
Mechanism of Action
The mechanism by which 1,3-Benzene(dicarboxylic acid-13C2) exerts its effects depends on its specific application. In isotopic labeling studies, the carbon-13 atoms allow researchers to track the compound’s movement and transformation within a system. This helps in understanding metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Differentiated by the position of the carboxyl groups on the benzene ring.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Benzene(dicarboxylic acid-13C2) is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications that require precise tracking and analysis of chemical processes .
Properties
IUPAC Name |
benzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVIHTHCMHWDBS-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583907 | |
Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112043-90-0 | |
Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112043-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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